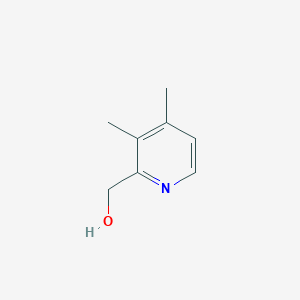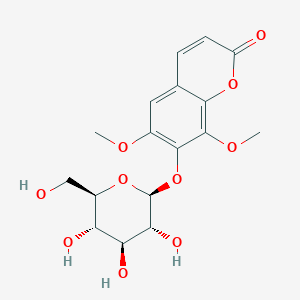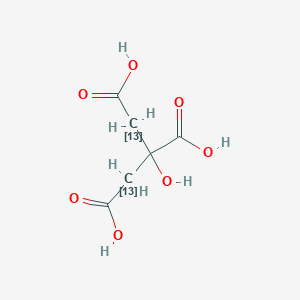
1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol
Overview
Description
Synthesis Analysis
The synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol and its derivatives can involve selective methylation processes. For instance, Burgart et al. (2019) discovered selective conditions for the methylation of 3-trifluoromethyl-1H-pyrazol-5-ol that enabled obtaining mono-Me-substituted N1- and O-isomers as well as various disubstituted isomers. The tautomeric structure of the parent pyrazole and its Me-substituted derivatives was investigated using quantum-chemical calculations, X-ray diffraction analysis, IR, and NMR spectroscopy (Burgart et al., 2019).
Molecular Structure Analysis
The molecular structure of derivatives of this compound has been thoroughly analyzed through various spectroscopic and computational methods. Quantum mechanical calculations and spectroscopic (FT-IR, FT-Raman, and UV) investigations have been conducted to understand the molecular orbital, NLO, NBO, NLMO, and MESP analysis of these compounds, providing deep insights into their electronic and geometric structures (Govindasamy & Gunasekaran, 2015).
Chemical Reactions and Properties
The chemical reactivity of this compound is influenced by its functional groups, leading to a variety of chemical reactions. For example, its reaction with chloroform can yield a complex mixture of compounds, demonstrating the compound's versatility in chemical synthesis (Boltacheva et al., 2012).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. Detailed X-ray crystallography studies provide valuable information about the crystalline structure and molecular conformation, which are essential for understanding the compound's physical characteristics and reactivity patterns.
Chemical Properties Analysis
The chemical properties of this compound, including acidity, basicity, and reactivity towards different chemical reagents, are key to its applications in synthesis and medicinal chemistry. Studies focusing on the synthesis and structural diversity of metal coordination polymers constructed from derivatives of this compound reveal insights into its coordination chemistry and potential utility in creating complex chemical structures (Cheng et al., 2017).
Scientific Research Applications
Synthesis of Analgesic Compounds :
- Selective methylation conditions for 3-trifluoromethyl-1H-pyrazol-5-ol have been developed, leading to the synthesis of mono-Me-substituted N1- and O-isomers as well as disubstituted isomers. These derivatives show potential in analgesic activity and have been evaluated in vivo for their analgesic properties and acute toxicity (Burgart et al., 2019).
Synthesis of Antipyrine Analogs :
- N-, O-, and C-methylation of 1-phenyl-3-polyfluoroalkyl-1H-pyrazol-5-ols have been used to create polyfluorinated antipyrine analogs. These compounds have shown significant analgesic activity, indicating their potential use in medicinal chemistry (Nemytova et al., 2018).
Antibacterial Properties :
- Certain derivatives of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol exhibit antibacterial activity. A study synthesized and evaluated 4,4′-(aryl or alkyl methylene)-bis(1H-pyrazol-5-ol) derivatives for their antibacterial properties against various bacteria, showing promising results (Bhavanarushi et al., 2013).
Applications in Lithium Ion Batteries :
- A methylated pyrazole derivative, 1-methyl-3,5-bis(trifluoromethyl)-1H-pyrazole (MBTFMP), was synthesized and characterized for high-voltage application in lithium ion batteries. It demonstrated significant improvement in cell cycling performance, highlighting its potential in the field of energy storage (von Aspern et al., 2020).
Organic Light Emitting Diodes (OLEDs) :
- Derivatives have been utilized in the development of OLEDs. Pt(II) complexes with trifluoromethyl-1H-pyrazol-5-yl)pyridine ligands showed mechanoluminescence and were used to fabricate white OLED devices with high efficiency and stable chromaticity, indicating potential in display technologies (Huang et al., 2013).
Corrosion Inhibition :
- Derivatives of this compound have been explored as corrosion inhibitors. Specifically, compounds with pyrazol structures were found to be effective in mitigating corrosion in a simulated acidizing environment used in the petroleum industry (Singh et al., 2020).
Regioselective Functionalization :
- The compound has been used to study regioselective functionalization, demonstrating the versatility of heterocyclic starting materials in creating diverse isomers and congeners for various applications (Schlosser et al., 2002).
Safety and Hazards
The safety data sheet for a similar compound, “1-Methyl-5-(trifluoromethyl)-1H-tetrazole”, indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to handle the compound with appropriate personal protective equipment and to avoid release to the environment .
Mechanism of Action
Target of Action
This compound is a key intermediate for important building blocks relevant to medicinal and agrochemistry
Biochemical Pathways
As a key intermediate in the synthesis of various compounds, it may influence multiple pathways depending on the final product . More research is needed to elucidate these pathways and their downstream effects.
Result of Action
As an intermediate in the synthesis of various compounds, its effects would likely depend on the specific compound it is used to produce .
properties
IUPAC Name |
2-methyl-3-(trifluoromethyl)-1H-pyrazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O/c1-10-3(5(6,7)8)2-4(11)9-10/h2H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHXHKNBIGEWIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369289 | |
| Record name | 1-Methyl-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119022-51-4 | |
| Record name | 1-Methyl-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxy-1-methyl-5-(trifluoromethyl)pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-[4-(Dimethylamino)phenyl]iminoquinolin-8-one;nickel(2+);diperchlorate](/img/structure/B53227.png)






